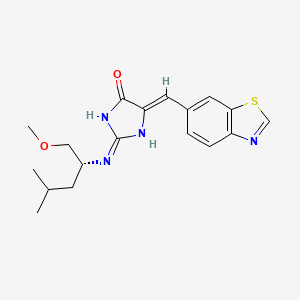

Leucettinib-21

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2732859-77-5 |

|---|---|

Molecular Formula |

C18H22N4O2S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(5Z)-5-(1,3-benzothiazol-6-ylmethylidene)-2-[(2R)-1-methoxy-4-methylpentan-2-yl]iminoimidazolidin-4-one |

InChI |

InChI=1S/C18H22N4O2S/c1-11(2)6-13(9-24-3)20-18-21-15(17(23)22-18)7-12-4-5-14-16(8-12)25-10-19-14/h4-5,7-8,10-11,13H,6,9H2,1-3H3,(H2,20,21,22,23)/b15-7-/t13-/m1/s1 |

InChI Key |

CHQYAWLKOUOTQO-QVYJARAXSA-N |

Isomeric SMILES |

CC(C)C[C@H](COC)N=C1N/C(=C\C2=CC3=C(C=C2)N=CS3)/C(=O)N1 |

Canonical SMILES |

CC(C)CC(COC)N=C1NC(=CC2=CC3=C(C=C2)N=CS3)C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

Leucettinib-21: A Deep Dive into its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent, selective, and orally bioavailable small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6] Inspired by the marine sponge natural product Leucettamine B, this compound has emerged as a promising therapeutic candidate for neurological disorders characterized by DYRK1A overactivity, notably Down syndrome and Alzheimer's disease.[2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: Inhibition of DYRK1A Kinase

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of DYRK1A.[1][2][5][6] DYRK1A is a protein kinase that plays a crucial role in various cellular processes within the nervous system, including neuronal development, synaptic plasticity, and cell cycle regulation.[2] In pathological conditions such as Down syndrome, the gene encoding DYRK1A is triplicated, leading to its overexpression and subsequent cognitive deficits.[7] this compound binds to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its downstream substrates and thereby normalizing its hyperactivity.[7]

Downstream Signaling Effects in Neurons

The inhibition of DYRK1A by this compound leads to several key downstream effects in neurons:

-

Modulation of Cyclin D1 Phosphorylation: DYRK1A is known to phosphorylate Cyclin D1 at Threonine 286 (Thr286), which marks it for proteasomal degradation. By inhibiting DYRK1A, this compound prevents this phosphorylation event, leading to the accumulation of Cyclin D1.[1] This has implications for cell cycle regulation in neuronal precursor cells.

-

Reduction of Tau Phosphorylation: Aberrant hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease. DYRK1A is one of the kinases implicated in this pathological process, specifically phosphorylating Tau at Threonine 212 (Thr212).[1][5] this compound has been shown to inhibit the phosphorylation of Tau at this site in cellular models.[1][5]

The signaling pathway can be visualized as follows:

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Kinase | IC50 (nM)[1] |

| DYRK1A | 2.4 |

| DYRK1B | 6.7 |

| CLK1 | 12 |

| CLK2 | 33 |

| CLK4 | 5 |

| DYRK2/3/4 | 200-1000 |

| CLK3 | 200-1000 |

| Table 1: In vitro kinase inhibitory activity of this compound. |

| Cell Line | Assay | IC50 (nM)[1] |

| HT-22 (mouse hippocampal) | Endogenous DYRK1A catalytic activity | 36 |

| Table 2: Cellular activity of this compound. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted for the specific studies on this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against DYRK1A.

Materials:

-

Recombinant human DYRK1A enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Peptide substrate (e.g., DYRKtide)

-

[γ-32P]ATP

-

This compound

-

Phosphocellulose membrane

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube or 96-well plate, combine the kinase buffer, DYRK1A enzyme, and peptide substrate.

-

Add the this compound dilutions or vehicle (DMSO) to the reaction mixture.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Measure the amount of incorporated 32P in the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This protocol describes a general method to assess the effect of this compound on the phosphorylation of downstream targets like Cyclin D1 and Tau in a neuronal cell line such as SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-Cyclin D1 Thr286, anti-Cyclin D1, anti-p-Tau Thr212, anti-Tau, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed SH-SY5Y cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time.

-

Lyse the cells using lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Cognitive Function Assessment (Novel Object Recognition Test)

This protocol details the Novel Object Recognition (NOR) test used to evaluate the effect of this compound on memory in the Ts65Dn mouse model of Down syndrome.

Materials:

-

Ts65Dn mice

-

Open-field arena

-

Two sets of identical objects (familiar and novel)

-

This compound (formulated for oral gavage)

-

Video tracking software

Procedure:

-

Habituation: Individually place each mouse in the empty open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days to acclimate them to the environment.

-

Treatment: Administer this compound (0.4 mg/kg) or vehicle orally to the mice daily for 10 days.[1]

-

Familiarization Trial (Training): On day 9 of treatment, place two identical objects in the arena and allow the mouse to explore freely for a set time (e.g., 10 minutes).

-

Retention Interval: Return the mouse to its home cage for a defined period (e.g., 24 hours).

-

Test Trial: On day 10, replace one of the familiar objects with a novel object and allow the mouse to explore the arena again for a set time (e.g., 5-10 minutes).

-

Data Analysis: Using video tracking software, measure the time the mouse spends actively exploring each object (sniffing, touching). Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound represents a highly promising therapeutic agent for neurological disorders associated with DYRK1A hyperactivity. Its potent and selective inhibition of DYRK1A leads to the normalization of downstream signaling pathways involved in neuronal function, including the modulation of Cyclin D1 and Tau phosphorylation. Preclinical studies in relevant animal models have demonstrated its potential to ameliorate cognitive deficits. The ongoing Phase 1 clinical trial will provide crucial information on its safety and tolerability in humans, paving the way for further development of this targeted therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. DYRK1A Kinase Enzyme System [promega.com.au]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

Leucettinib-21: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a promising small molecule drug candidate currently under clinical investigation for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action as a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

The development of this compound was inspired by Leucettamine B, a natural product isolated from the marine sponge Leucetta microraphis.[2] Through a classical medicinal chemistry approach, this compound was optimized from the Leucettine family of compounds to exhibit improved potency and selectivity for its primary target, DYRK1A.[1][4] Overexpression or abnormal activity of DYRK1A is implicated in the pathophysiology of both Down syndrome and Alzheimer's disease, making it a key therapeutic target.[1][5] this compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics.[2][6]

Physicochemical Properties and Synthesis

This compound is a substituted 2-aminoimidazolin-4-one.[3][7] Extensive characterization has been performed to determine its physicochemical properties, confirming its structure and purity for clinical development.

| Property | Data | Reference |

| Molecular Formula | C₁₈H₁₉N₅O | --INVALID-LINK--[8] |

| Molecular Weight | 325.38 g/mol | --INVALID-LINK--[8] |

| Purity (Clinical Grade) | >99.8% | --INVALID-LINK--[2] |

| Melting Point | Approximately 206 °C | --INVALID-LINK--[8] |

| Crystal Structure | High crystallinity confirmed by X-ray powder diffraction | --INVALID-LINK--[8] |

| Solubility | Favorable for oral bioavailability | --INVALID-LINK--[8] |

| Thermal Stability | Good thermal stability | --INVALID-LINK--[8] |

The synthesis of this compound has been successfully scaled to the kilogram level, demonstrating its viability for large-scale manufacturing.[8] The synthetic route originates from the marine natural product Leucettamine B and has been refined through extensive structure-activity relationship (SAR) studies.[3][8] While the specific, step-by-step synthesis protocol is proprietary, the general approach involves classical organic chemistry reactions performed under controlled conditions to ensure high yield and purity.[8] The final compound is rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.[8] An inactive isomer, iso-Leucettinib-21, which is completely inactive against kinases, has also been synthesized and serves as a crucial negative control in biological experiments.[9]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several kinases, with a primary affinity for DYRK1A.[10][11] Its mechanism of action involves competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates.[8]

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its potency and selectivity.

| Kinase | IC50 (nM) |

| DYRK1A | 2.4 |

| DYRK1B | 6.7 |

| CLK1 | 12 |

| CLK2 | 33 |

| CLK4 | 5 |

Data sourced from Probechem Biochemicals and Amsbio.[11][12]

Cellular Activity

In cellular models, this compound has been shown to inhibit the phosphorylation of known DYRK1A substrates, including Cyclin D1 at threonine 286 and Tau at threonine 212.[3][5][7] In HT-22 mouse hippocampal neuronal cells, this compound demonstrated a dose-dependent inhibition of endogenous DYRK1A activity with an IC50 of 36 nM.[12]

Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including neurodevelopment.[10] Its overactivity contributes to the cognitive deficits observed in Down syndrome and Alzheimer's disease. This compound's inhibition of DYRK1A is intended to normalize the phosphorylation of key substrates involved in these pathological processes.

References

- 1. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipeline – perha-pharma.com [perha-pharma.com]

- 3. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound (EVT-12523518) | 2732859-77-5 [evitachem.com]

- 9. researchgate.net [researchgate.net]

- 10. adipogen.com [adipogen.com]

- 11. amsbio.com [amsbio.com]

- 12. This compound (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]

Leucettinib-21 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a significant global health challenge, with a pressing need for novel therapeutic strategies. One emerging target of interest is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in the hyperphosphorylation of Tau and the processing of Amyloid Precursor Protein (APP), two central pathological hallmarks of AD. Leucettinib-21, a potent and selective inhibitor of DYRK1A, has emerged as a promising small molecule candidate for the treatment of cognitive disorders associated with both Down syndrome and Alzheimer's disease.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Role of DYRK1A in Alzheimer's Disease

DYRK1A is a protein kinase that plays a crucial role in neurodevelopment and cellular proliferation. In the context of Alzheimer's disease, abnormally active DYRK1A is believed to contribute to the pathogenic cascade.[1] In sporadic AD, calcium-activated calpains can cleave full-length DYRK1A into a more stable and active form.[1][2] This overactivity leads to the hyperphosphorylation of Tau protein at multiple sites, a critical step in the formation of neurofibrillary tangles (NFTs).[4] Furthermore, DYRK1A can phosphorylate APP, influencing its amyloidogenic processing and leading to the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques.[4] Pharmacological inhibition of DYRK1A, therefore, represents a rational therapeutic approach to mitigate these key pathological events in Alzheimer's disease.

This compound: A Potent DYRK1A Inhibitor

This compound is a synthetic small molecule derived from the marine sponge natural product Leucettamine B.[1][2] Through medicinal chemistry optimization, this compound has been developed as a highly potent and selective inhibitor of DYRK1A.[5] Preclinical studies have demonstrated its ability to correct memory deficits in animal models, and it is currently undergoing Phase 1 clinical trials for both Alzheimer's disease and Down syndrome.[1][3][6]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against DYRK1A and a panel of other kinases has been determined through radiometric and proximity-based assays. The following table summarizes the key IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values.

| Kinase | IC50 (nM) | Kd (nM) |

| DYRK1A | 2.4 | 0.272 |

| DYRK1B | 6.7 | N/A |

| DYRK2 | >200 | N/A |

| DYRK3 | >200 | N/A |

| DYRK4 | >200 | N/A |

| CLK1 | 12 | 0.388 |

| CLK2 | 33 | N/A |

| CLK4 | 5 | N/A |

| GSK-3β | 2000 | >10000 |

Data compiled from multiple sources. N/A: Not Available.

Cellular Activity

The ability of this compound to inhibit DYRK1A within a cellular context has been demonstrated in various cell lines.

| Cell Line | Assay | Parameter | Value |

| HT-22 (mouse hippocampal) | Catalytic Activity | IC50 | 36 nM |

| SH-SY5Y (human neuroblastoma) | Tau Phosphorylation (Thr212) | Inhibition | Dose-dependent |

| SH-SY5Y (human neuroblastoma) | Cyclin D1 Phosphorylation (Thr286) | Inhibition | Dose-dependent |

In Vivo Efficacy in a Down Syndrome Mouse Model (Ts65Dn)

While specific quantitative data for this compound in an Alzheimer's disease mouse model is pending publication, its efficacy in the Ts65Dn mouse model of Down syndrome, which exhibits AD-like pathology, is promising.

| Animal Model | Treatment | Duration | Outcome |

| Ts65Dn Mice | 0.4 mg/kg/day (oral gavage) | 10 days | Rescue of memory impairment in the Novel Object Recognition test.[7] |

It has been shown that other DYRK1A inhibitors can reduce Aβ and tau pathology in Alzheimer's disease mouse models such as the 3xTg-AD and APP/PS1 models.[4][8][9][10]

Signaling Pathways and Experimental Workflows

DYRK1A Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of DYRK1A in the molecular pathology of Alzheimer's disease and the mechanism of action of this compound.

Caption: DYRK1A signaling in Alzheimer's disease and this compound inhibition.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

Radiometric Kinase Assay for DYRK1A IC50 Determination

This protocol describes a method to determine the IC50 of this compound against human DYRK1A using a radiometric assay format.

Materials:

-

Recombinant human DYRK1A enzyme

-

Peptide substrate (e.g., RRRFRPASPLRGPPK)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

-

This compound stock solution in DMSO

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

-

Add 20 µL of the enzyme/substrate mix (containing DYRK1A and the peptide substrate in kinase assay buffer) to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 25 µL of the ATP mix (containing unlabeled ATP and [γ-³³P]ATP in kinase assay buffer).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

-

Spot 50 µL of the reaction mixture from each well onto a phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each with 0.75% phosphoric acid and once with acetone.

-

Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to confirm the binding of this compound to DYRK1A in intact cells.

Materials:

-

SH-SY5Y cells

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-DYRK1A antibody

-

Secondary antibody conjugated to HRP

-

Western blot equipment and reagents

Procedure:

-

Culture SH-SY5Y cells to approximately 80% confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble and aggregated protein fractions.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-DYRK1A antibody.

-

Quantify the band intensities and plot the amount of soluble DYRK1A as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Assessment of Tau Phosphorylation in SH-SY5Y Cells

This protocol describes how to assess the effect of this compound on Tau phosphorylation in a cellular model.

Materials:

-

SH-SY5Y cells

-

This compound

-

Cell culture medium

-

Lysis buffer

-

Antibodies against total Tau and phospho-Tau (e.g., pTau-Thr212)

-

Western blot equipment and reagents

Procedure:

-

Plate SH-SY5Y cells and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting using antibodies against total Tau and a specific phospho-Tau epitope (e.g., Thr212).

-

Quantify the band intensities for both total and phosphorylated Tau.

-

Normalize the phospho-Tau signal to the total Tau signal for each treatment condition.

-

Compare the levels of phosphorylated Tau in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Conclusion

This compound is a promising, potent, and selective DYRK1A inhibitor with a strong rationale for its development as a therapeutic for Alzheimer's disease. Its mechanism of action directly targets key pathological processes in AD, namely the hyperphosphorylation of Tau and amyloidogenic processing of APP. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of Alzheimer's drug discovery and development who are interested in investigating the therapeutic potential of this compound and other DYRK1A inhibitors. Further studies, particularly those elucidating the efficacy of this compound in Alzheimer's disease animal models, will be crucial in advancing this compound towards clinical applications for this devastating neurodegenerative disease.

References

- 1. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]

- 6. clinicaltrial.be [clinicaltrial.be]

- 7. interactive-programme.europa-organisation.com [interactive-programme.europa-organisation.com]

- 8. | BioWorld [bioworld.com]

- 9. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Leucettinib-21: A Technical Whitepaper on its Synthesis from Leucettamine B and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-21, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising therapeutic candidate for neurodegenerative and developmental disorders such as Alzheimer's disease and Down syndrome.[1][2] Derived from the marine sponge natural product Leucettamine B, this compound was developed through extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.[1][3][4] This technical guide provides an in-depth overview of the synthetic origin of this compound from Leucettamine B, its mechanism of action, detailed experimental protocols for its synthesis and characterization, and a summary of its biological activity.

Introduction

Leucettamine B, an alkaloid isolated from the marine sponge Leucetta microraphis, was identified as a modest inhibitor of various protein kinases.[5] This initial discovery prompted the synthesis of a large number of analogs, collectively known as leucettines, to improve its kinase inhibitory activity, particularly against the DYRK and CDC2-like kinase (CLK) families.[5] this compound is a result of these extensive structure-activity relationship (SAR) studies, demonstrating significantly enhanced potency and selectivity for DYRK1A.[3][6] DYRK1A is a key therapeutic target in Down syndrome, where it is overexpressed, and in Alzheimer's disease, where its abnormal activity contributes to cognitive deficits.[1][2][7] By inhibiting DYRK1A, this compound aims to restore normal phosphorylation levels of downstream substrates involved in learning and memory.[8]

Synthetic Origin and Key Reactions

The synthesis of this compound from Leucettamine B involves a multi-step process rooted in classical medicinal chemistry techniques.[4][8] The core structure of Leucettamine B, a 2-aminoimidazolin-4-one, serves as the foundational scaffold. The synthetic strategy focuses on the functionalization of this core to enhance its interaction with the ATP-binding pocket of DYRK1A. A key transformation involves a Knoevenagel condensation. The synthesis has been successfully scaled to the kilogram level, demonstrating its viability for large-scale production.[8]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective ATP-competitive inhibitor of DYRK1A.[8] By binding to the active site of the kinase, it prevents the phosphorylation of key substrates involved in neuronal function and cell cycle regulation.[8] Inhibition of DYRK1A by this compound has been shown to modulate the phosphorylation of downstream targets such as Tau and Cyclin D1.[6][9] Specifically, it inhibits the phosphorylation of Tau at threonine 212 and cyclin D1 at threonine 286.[6][9] This action protects Cyclin D1 from proteasomal degradation, leading to its accumulation.[9] The modulation of these pathways is believed to underlie the observed correction of memory disorders in preclinical models of Down syndrome.[6][9]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

| DYRK1A | 2.4 |

| DYRK1B | 6.7 |

| CLK1 | 12 |

| CLK2 | 33 |

| CLK4 | 5 |

| DYRK2 | 200-1000 |

| DYRK3 | 200-1000 |

| DYRK4 | 200-1000 |

| CLK3 | 232 |

| GSK-3β | 2000 |

| Data sourced from Probechem Biochemicals and a study by Lindberg et al.[3][9] |

Table 2: Binding Affinity and Cellular Activity of this compound

| Parameter | Value (nM) |

| DYRK1A Kd | 0.272 |

| CLK1 Kd | 0.388 |

| Endogenous DYRK1A activity in HT-22 cells (IC50) | 36 |

| Data sourced from Probechem Biochemicals.[9] |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and key characterization assays of this compound. For complete, detailed protocols, refer to the supporting information of the cited primary literature.[6]

General Synthetic Protocol for Leucettinib Analogs

The synthesis of this compound and its analogs generally follows a convergent strategy. A key step is the Knoevenagel condensation between an N-functionalized thiohydantoin and a heteroarylcarbaldehyde.[6]

General Protocol 4: Knoevenagel Condensation [6]

-

To a solution of the N-functionalized thiohydantoin (1 equivalent) in a suitable solvent (e.g., ethanol), add the heteroarylcarbaldehyde (1 equivalent).

-

Add a catalytic amount of a base (e.g., piperidine).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

The subsequent steps involve S-methylation followed by amination to yield the final Leucettinib compounds.[6]

Radiometric Kinase Assay

The inhibitory activity of this compound against a panel of kinases is determined using a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

General Assay Protocol: [9]

-

Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the assay buffer.

-

Add this compound at various concentrations (typically in a dose-response curve). A vehicle control (DMSO) is also included.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at a controlled temperature for a specific time.

-

Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP using a phosphocellulose membrane or other separation method.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

To confirm that this compound inhibits DYRK1A in a cellular context, the phosphorylation status of its known substrates is assessed by Western blotting.[9]

Protocol Overview:

-

Culture cells (e.g., SH-SY5Y or HT-22) to the desired confluency.

-

Treat the cells with increasing concentrations of this compound or a vehicle control for a specified period.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-Tau (Thr212) or phospho-Cyclin D1 (Thr286)) and for the total protein as a loading control.

-

Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

This compound represents a significant advancement in the development of selective DYRK1A inhibitors, originating from the marine natural product Leucettamine B. Its well-characterized synthesis, potent and selective inhibitory activity, and demonstrated efficacy in preclinical models make it a strong candidate for further clinical investigation in the treatment of Down syndrome and Alzheimer's disease. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and neuropharmacology. This compound is currently undergoing Phase 1 clinical trials.[4]

References

- 1. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. clinicaltrial.be [clinicaltrial.be]

An In-depth Technical Guide to the Physicochemical Properties of Leucettinib-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5] Developed from the marine sponge natural product Leucettamine B, this compound has emerged as a promising drug candidate for neurodevelopmental disorders and neurodegenerative diseases, including Down syndrome and Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a substituted 2-aminoimidazolin-4-one with a molecular formula of C₁₈H₁₉N₅O and a molecular weight of 325.38 g/mol .[6] The compound presents as a pale yellow to off-white powder and has been synthesized at a kilogram scale, demonstrating its viability for larger-scale production.[3][6]

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉N₅O | [6] |

| Molecular Weight | 325.38 g/mol | [6] |

| Appearance | Pale yellow to off-white powder | |

| Melting Point | Approx. 206 °C (Tpeak) | [1] |

| Solubility | Determined in 42 different media, including aqueous buffers (pH 1.2-10) and simulated intestinal/gastric fluids. Data available in Lindberg et al., J. Med. Chem. 2023, 66, 15648-15670 (Supporting Information). Soluble in DMSO (10mM) and ethanol. | [2] |

| pKa | Predicted using ACD/Percepta software (Classic prediction model). | |

| Crystallinity | Crystalline material (Form 1 identified by XRPD). |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of DYRK1A kinase.[4] DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[3] this compound exerts its therapeutic effects by inhibiting the catalytic activity of DYRK1A, thereby modulating the phosphorylation of downstream substrates.[5] This leads to the correction of memory disorders as demonstrated in the Ts65Dn mouse model of Down syndrome.[5]

The primary molecular mechanism of this compound involves the inhibition of DYRK1A, which subsequently affects multiple downstream signaling pathways. Key substrates of DYRK1A that are impacted by this compound include proteins involved in cell cycle regulation, transcription, and neuronal function.

DYRK1A Signaling Pathway Inhibition by this compound

Caption: Inhibition of DYRK1A by this compound and its downstream effects.

Experimental Protocols

Physicochemical Characterization

-

Objective: To determine the crystalline form of this compound.

-

Instrumentation: Bruker AXS D8 Discover HTS or Bruker AXS D8 Advance reflection.

-

Protocol:

-

A sample of this compound is placed in a 96-kapton well plate or a standard sample holder (0.1 mm cavity in a silicon wafer).

-

The sample is scanned over a 2θ range of 2-45° or 4-45°.

-

The step size is set to 0.01°/step or 0.005°/step with a scan speed of 0.1 s/step or 1 s/step, respectively.

-

The resulting diffraction pattern is analyzed for sharp peaks characteristic of crystalline material.

-

-

Objective: To determine the melting point and other thermal events of this compound.

-

Instrumentation: Mettler Toledo DSC equipment.

-

Protocol:

-

A sample of this compound is placed in a pierced aluminum crucible.

-

The sample is heated from 20 °C to 350 °C at a constant rate (e.g., 10 °C/min, 5 °C/min, or 1 °C/min).

-

Endothermic and exothermic events are recorded as a function of temperature. The peak of the melting endotherm is reported as the melting point.

-

Visual confirmation of melting can be performed using a Büchi Melting Point B-545 apparatus.

-

Kinase Inhibition Assays

-

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

-

Principle: A competition-based binding assay that measures the ability of a compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase captured on a solid support is quantified by qPCR.

-

Representative Protocol:

-

A library of DNA-tagged kinases is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

-

The kinase-ligand binding reactions are allowed to reach equilibrium.

-

The amount of kinase bound to the solid support is quantified using qPCR.

-

The results are reported as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound.

-

-

Objective: To determine the IC₅₀ value of this compound against specific kinases.

-

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.

-

Representative Protocol:

-

The kinase, a suitable substrate, and varying concentrations of this compound are incubated in a reaction buffer.

-

The reaction is initiated by the addition of [γ-³³P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP (e.g., by spotting onto a phosphocellulose filter paper).

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC₅₀ values are calculated from the dose-response curves.

-

Experimental Workflows

Drug Candidate Selection Workflow

Caption: Workflow for the selection of this compound as a drug candidate.

Conclusion

This compound is a well-characterized DYRK1A inhibitor with promising physicochemical and drug-like properties. Its potent and selective inhibition of DYRK1A provides a strong rationale for its ongoing clinical development for the treatment of cognitive disorders associated with Down syndrome and Alzheimer's disease. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound and other kinase inhibitors.

References

- 1. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. aacrjournals.org [aacrjournals.org]

Leucettinib-21 kinase selectivity profile

An In-depth Technical Guide to the Kinase Selectivity Profile of Leucettinib-21

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of the marine sponge natural product Leucettamine B, has emerged as a potent pharmacological inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This kinase is a significant therapeutic target for neurodegenerative and developmental disorders, including Down syndrome and Alzheimer's disease.[1][2][3][4][5] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailing its binding affinities, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Quantitative Kinase Selectivity Data

The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a high affinity for its primary target, DYRK1A, as well as for other members of the DYRK and Cdc2-like kinase (CLK) families. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound Against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| DYRK1A | 2.4[1][6][7] |

| DYRK1B | 6.7[6][7] |

| CLK1 | 12[1][6][7] |

| CLK2 | 33[6][7] |

| CLK4 | 5[6][7] |

| CLK3 | 232[1] |

| DYRK2 | 200-1000[6] |

| DYRK3 | 200-1000[6] |

| DYRK4 | 200-1000[6] |

| GSK-3β | 2000[1] |

Table 2: Binding Affinity (Kd) and Residence Time of this compound

| Kinase Target | Kd (nM) | Residence Time (min) |

| DYRK1A | 0.272[6] | 19.1[1] |

| CLK1 | 0.388[6] | 11.5[1] |

| GSK-3β | High (not specified) | Very low[1] |

Experimental Protocols

The kinase selectivity of this compound has been determined using a variety of robust experimental methodologies.[1][2][3][8] These assays are crucial for understanding the compound's mechanism of action and potential off-target effects.

Radiometric Kinase Assay

This is a conventional method for measuring kinase activity. The protocol generally involves the following steps:

-

Reaction Setup: The kinase, a specific substrate (often a peptide), and ATP (including a radiolabeled variant, e.g., [γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.

-

Inhibition: this compound is added at various concentrations to the reaction mixture to determine its effect on kinase activity. A control reaction without the inhibitor is also performed.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.

-

Separation: The phosphorylated substrate is separated from the unincorporated radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper membrane, which binds the peptide substrate, followed by washing steps to remove the free ATP.

-

Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control, and the IC50 value is determined from the resulting dose-response curve.

Luminescence-Based Proximity Assay

This type of assay, such as the Kinexus luminescence proximity assay mentioned for this compound, offers a non-radiometric alternative for quantifying kinase activity. The general principle is as follows:

-

Assay Components: The assay includes the kinase, substrate, and ATP, along with antibody-coated beads that specifically recognize the phosphorylated substrate.

-

Kinase Reaction and Inhibition: The kinase reaction is performed in the presence of varying concentrations of this compound.

-

Detection: Upon completion of the kinase reaction, the antibody-coated beads are added. If the substrate is phosphorylated, the beads will bind to it. A secondary detection reagent that generates a luminescent signal upon binding to the complex is then added.

-

Signal Measurement: The luminescence is measured using a luminometer. The intensity of the signal is proportional to the amount of phosphorylated substrate, and therefore to the kinase activity.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve of inhibitor concentration versus luminescent signal.

Ligand Binding Affinity Assays

To determine the dissociation constant (Kd), interaction assays are employed. One such method involves the use of liganded affinity beads.[1]

-

Preparation: Kinases are combined with affinity beads that are coupled to a broad-spectrum kinase inhibitor.

-

Competition: this compound is added in a serial dilution. It competes with the immobilized ligand for binding to the kinase.

-

Quantification: The amount of kinase that remains bound to the beads is quantified. This is typically done by separating the beads from the supernatant and measuring the amount of kinase in the supernatant, often using quantitative Western blotting or mass spectrometry.

-

Kd Calculation: The Kd is determined by analyzing the displacement of the kinase from the beads as a function of the this compound concentration.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This method assesses the stabilizing effect of a ligand on a protein's thermal stability.[9]

-

Principle: When a ligand like this compound binds to a kinase, it generally increases the protein's melting temperature (Tm).

-

Procedure: The kinase is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The mixture is prepared with and without this compound.

-

Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

Tm Determination: The melting temperature is the point at which the fluorescence signal rapidly increases, indicating protein unfolding. The shift in Tm in the presence of this compound is a measure of binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general workflow for kinase selectivity profiling.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]

- 4. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. Lso-Leucettinib-21 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Leucettinib-21: A Structural and Mechanistic Analysis of a Promising Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent and selective, ATP-competitive inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6][7] Developed from the marine sponge natural product Leucettamine B, this compound has emerged as a clinical candidate for neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where DYRK1A is a key therapeutic target.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties, kinase selectivity, and the experimental methodologies employed in its characterization.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of this compound have been thoroughly investigated using various analytical techniques. These properties are crucial for its development as a therapeutic agent.

Molecular and Crystal Structure

This compound is a substituted 2-aminoimidazolin-4-one with the molecular formula C₁₈H₁₉N₅O.[11] Its structure has been elucidated through X-ray crystallography, specifically through a co-crystal structure with the kinase CLK1, which shares high homology with DYRK1A in the ATP-binding pocket.[1][2][3][4][5][6][7][12] This has allowed for detailed modeling of its binding mode within the primary target, DYRK1A.[1][2][3][4][5][6][7]

| Parameter | Value |

| PDB ID (this compound in complex with CLK1) | 8P08[3] |

| Resolution | 2.40 Å[3] |

| R-Value Work | 0.209[3] |

| R-Value Free | 0.260[3] |

Table 1: Crystallographic Data for this compound/CLK1 Complex

The crystalline nature of this compound has been confirmed by X-ray powder diffraction (XRPD), which shows sharp peaks indicative of a highly crystalline material.[9]

| Position (°2θ) | Relative Intensity (%) |

| 10.5 | 100.0 |

| 13.9 | 45.2 |

| 15.7 | 33.1 |

| 18.0 | 28.9 |

| 21.1 | 54.7 |

| 23.5 | 38.6 |

| 25.0 | 41.3 |

| 26.8 | 60.2 |

Table 2: High-Resolution XRPD Peak List for this compound (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

Thermal Properties and Solubility

Differential Scanning Calorimetry (DSC) has been employed to determine the thermal properties of this compound, revealing a melting point of approximately 202-204 °C.[9] The solubility of this compound has been assessed in various media, which is a critical factor for its biopharmaceutical properties.

| Medium | Solubility (mg/mL) |

| FaSSIF (Fasted State Simulated Intestinal Fluid) | 0.015 |

| FeSSIF (Fed State Simulated Intestinal Fluid) | 0.045 |

| pH 1.2 Buffer | > 100 |

| pH 7.4 Buffer | 0.003 |

Table 3: Solubility of this compound in Different Media (Data extracted from supplementary information of Lindberg et al., J. Med. Chem. 2023)

Mechanism of Action and Kinase Selectivity

This compound functions as a Type 1 kinase inhibitor, binding to the ATP-binding pocket of DYRK1A and other related kinases.[2] Its selectivity has been extensively profiled against a large panel of human kinases.

Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified through IC50 and Kd value determinations. It demonstrates high potency for DYRK1A and several members of the DYRK and CLK families.

| Kinase | IC50 (nM) | Kd (nM) |

| DYRK1A | 2.4[2][9][13][14] | 0.272[14] |

| DYRK1B | 6.7[14] | - |

| CLK1 | 12[2][14] | 0.388[14] |

| CLK2 | 33[2][14] | - |

| CLK4 | 5[2][14] | - |

| GSK-3β | 2000[2] | - |

Table 4: Kinase Inhibition and Dissociation Constants for this compound

The high selectivity for DYRK1A over other kinases is a key attribute that minimizes the potential for off-target effects.[11]

Experimental Protocols

X-ray Crystallography

The co-crystal structure of this compound with CLK1 was determined using X-ray diffraction. The general protocol involves:

-

Protein Expression and Purification: Human CLK1 is expressed in E. coli and purified to homogeneity.

-

Crystallization: The purified CLK1 is co-crystallized with this compound using vapor diffusion methods.

-

Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.[3]

-

Structure Determination and Refinement: The structure is solved by molecular replacement and refined to yield the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are utilized for the structural confirmation and purity assessment of synthesized this compound.[15]

-

Sample Preparation: A small sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).[15]

-

Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).[15]

-

Data Analysis: Chemical shifts (δ) in ppm and coupling constants (J) in Hz are analyzed to confirm the molecular structure.[15]

Kinase Inhibition Assays

The inhibitory potency of this compound is determined using radiometric or fluorescence-based kinase assays.

-

Assay Setup: The kinase, substrate, ATP (often radiolabeled), and varying concentrations of this compound are combined in an appropriate buffer.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of ³²P or ³³P.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from dose-response curves.[2][9]

Visualizations

DYRK1A Signaling Pathway

References

- 1. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. DYRK1A - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. interactive-programme.europa-organisation.com [interactive-programme.europa-organisation.com]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Leucettinib-21 In Vitro Assays

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Casein Kinase 1 (CLK1).[1][2][3] Derived from the marine sponge natural product Leucettamine B, this compound has emerged as a promising drug candidate for therapeutic intervention in Down syndrome and Alzheimer's disease, where DYRK1A is overexpressed or hyperactive.[3][4][5] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound, intended for researchers, scientists, and drug development professionals.

Data Presentation: Kinase Inhibition Profile of this compound

The inhibitory activity of this compound against a panel of kinases has been determined using radiometric and proximity-based assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are summarized below.

| Kinase Target | IC50 (nM) | Kd (nM) | Assay Type | Reference |

| DYRK1A | 2.4 | 0.272 | Radiometric | [1][2] |

| DYRK1B | 6.7 | - | Radiometric | [2] |

| CLK1 | 12 | 0.388 | Radiometric | [1][2] |

| CLK2 | 33 | - | Radiometric | [2] |

| CLK4 | 5 | - | Radiometric | [2] |

| CLK3 | 232 | - | Radiometric | [1] |

| DYRK2 | 200-1000 | - | Radiometric | [2] |

| DYRK3 | 200-1000 | - | Radiometric | [2] |

| DYRK4 | 200-1000 | - | Radiometric | [2] |

| GSK-3β | 2000 | - | Radiometric | [1] |

Experimental Protocols

In Vitro Radiometric Kinase Assay

This protocol describes a radiometric assay to determine the inhibitory activity of this compound on target kinases like DYRK1A.

Materials:

-

This compound

-

Recombinant Kinase (e.g., DYRK1A)

-

Kinase-specific substrate

-

[γ-³³P]-ATP

-

Assay Buffer: 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/mL PEG20000

-

ATP solution

-

10% DMSO in water

-

2% (v/v) Phosphoric Acid (H₃PO₄)

-

0.9% (w/v) NaCl solution

-

Microplates (e.g., 96-well)

-

Microplate scintillation counter

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO. Further dilute in 10% DMSO to achieve the desired test concentrations (5 µL per well).

-

In a 50 µL final reaction volume, add the following components in order:

-

25 µL of assay buffer containing [γ-³³P]-ATP.

-

10 µL of ATP solution.

-

5 µL of the test compound (this compound dilution or 10% DMSO for control).

-

10 µL of the enzyme/substrate mixture.

-

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 2% (v/v) H₃PO₄.

-

Aspirate the plates and wash twice with 200 µL of 0.9% (w/v) NaCl.

-

Determine the incorporation of ³³Pi using a microplate scintillation counter.

-

Calculate IC50 values from the dose-response curves.

Cellular Assay: Inhibition of DYRK1A Activity in Cells

This protocol outlines a method to assess the ability of this compound to inhibit DYRK1A activity within a cellular context by measuring the phosphorylation of its downstream targets.

Materials:

-

Cell line (e.g., SH-SY5Y or HT-22)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies against phosphorylated and total forms of DYRK1A substrates (e.g., p-Tau (Thr212), Tau, p-Cyclin D1 (Thr286), Cyclin D1)

-

Secondary antibodies (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using an appropriate chemiluminescent substrate and image the results.

-

Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation. This compound has been shown to inhibit the phosphorylation of Thr286 on Cyclin D1 and Thr212 on Tau in SH-SY5Y cells.[2][3][5]

Visualizations

Signaling Pathway of DYRK1A and this compound Inhibition

Caption: DYRK1A signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. This compound (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]

- 3. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - Edelris [edelris.com]

- 4. This compound, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical, Biochemical, Cellular, and Physiological Characterization of this compound, a Down Syndrome and Alzheimer's Disease Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Leucettinib-21 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucettinib-21 is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target implicated in the pathophysiology of Down syndrome and Alzheimer's disease.[1][2][3] This document provides detailed application notes and protocols for essential cell-based assays to characterize the activity of this compound, including its target engagement, downstream signaling effects, and cellular toxicity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A.[4] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates.[4] The primary therapeutic rationale for inhibiting DYRK1A is to normalize the hyperphosphorylation of key proteins involved in neuronal function and cell cycle regulation, which are often dysregulated in neurodegenerative disorders.[2]

Data Presentation: In Vitro Kinase Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases, providing a clear comparison of its potency and selectivity.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| DYRK1A | 2.4 | Radiometric | [5][6] |

| DYRK1B | 6.7 | Radiometric | [5][6] |

| CLK1 | 12 | Radiometric | [5][6] |

| CLK2 | 33 | Radiometric | [5][6] |

| CLK4 | 5 | Radiometric | [5][6] |

| GSK-3β | 2000 | Radiometric | [6] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound. Overactive DYRK1A, due to genetic factors in Down syndrome or calpain-mediated cleavage in Alzheimer's disease, leads to hyperphosphorylation of downstream targets such as Tau and Cyclin D1.[2][3] this compound blocks this activity, thereby reducing the phosphorylation of these substrates.

Caption: this compound signaling pathway.

Experimental Protocols

Target Engagement: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of this compound to DYRK1A in living cells.

Workflow Diagram:

Caption: NanoBRET™ Target Engagement Assay Workflow.

Protocol:

-

Cell Transfection: Transfect HEK293 cells with the NanoLuc®-DYRK1A Fusion Vector according to the manufacturer's protocol.

-

Cell Seeding: Seed the transfected HEK293 cells into white, opaque 96-well or 384-well plates at a density optimized for your instrument.

-

Tracer Addition: Prepare the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM® I Reduced Serum Medium. Add the tracer to the cells.

-

Compound Treatment: Add serial dilutions of this compound (typically from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

-

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. Add this to each well.

-

Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters (e.g., 450 nm and 610 nm).

-

Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value of this compound.

Downstream Signaling: Western Blot for Phospho-Substrates

This protocol details the detection of changes in the phosphorylation of DYRK1A substrates, Tau (at Thr212) and Cyclin D1 (at Thr286), in SH-SY5Y neuroblastoma cells following treatment with this compound.

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin at 37°C and 5% CO₂.

-

Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% or 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Tau (Thr212), total Tau, phospho-Cyclin D1 (Thr286), total Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Cellular Viability: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, an indicator of metabolically active cells. It is a common method to assess the cytotoxicity of a compound.

Protocol:

-

Cell Seeding: Seed cells (e.g., SH-SY5Y or other relevant cell lines) in an opaque-walled 96-well or 384-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a control.

-

Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

-

Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cytotoxicity if applicable.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. carnabio.com [carnabio.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Leucettinib-21 Treatment in SH-SY5Y Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leucettinib-21 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] DYRK1A is a key therapeutic target in neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where its abnormal activity contributes to cognitive deficits.[3][4] In SH-SY5Y neuroblastoma cells, a widely used in vitro model for neuronal studies, this compound has been shown to modulate the phosphorylation of key cellular proteins. These application notes provide detailed protocols for treating SH-SY5Y cells with this compound and assessing its effects on cell viability, protein phosphorylation, and apoptosis.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| DYRK1A | 2.4 |

| DYRK1B | 6.7 |

| CLK1 | 12 |

| CLK2 | 33 |

| CLK4 | 5 |

| Data sourced from Probechem Biochemicals[5] |

Table 2: Effect of this compound on Protein Phosphorylation in SH-SY5Y Cells

| Target Protein | Phosphorylation Site | Effect of this compound |

| Cyclin D1 | Thr286 | Inhibition |

| Tau | Thr212 | Inhibition |

| This compound inhibits the phosphorylation of reported DYRK1A substrate sites in SH-SY5Y cells, which in turn protects cyclin D1 from proteolytic degradation, leading to its accumulation.[5][6] |

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the standard procedure for culturing and maintaining the human neuroblastoma SH-SY5Y cell line.[7][8][9]

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAAs), and 1% Penicillin-Streptomycin.[8][10]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-25 or T-75 culture flasks

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of SH-SY5Y cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete culture medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Cell Maintenance and Passaging:

-

Culture cells in a T-75 flask, changing the medium every 2-3 days.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete culture medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

-

Discard the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired density for experiments or continued culture (a split ratio of 1:4 to 1:10 is recommended).[8]

-

Workflow for SH-SY5Y Cell Culture and Passaging

Caption: Workflow for thawing, culturing, and passaging SH-SY5Y cells.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of SH-SY5Y cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]

Materials:

-

SH-SY5Y cells

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12][13]

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[13]

-

Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Caption: A streamlined workflow for Western blot analysis.

Apoptosis Assay (Flow Cytometry)

This protocol describes the detection of apoptosis in this compound-treated SH-SY5Y cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. [14][15][16] Materials:

-

Treated and untreated SH-SY5Y cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells (including floating cells in the medium) after treatment.

-

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI. [14][15] Workflow for Apoptosis Assay via Flow Cytometry

-

Caption: Protocol for detecting apoptosis using Annexin V/PI staining.

Signaling Pathway